4-Methyl-2-(methylsulfonyl)benzonitrile
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Overview
Description
4-Methyl-2-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H7NO2S and a molecular weight of 181.21 g/mol . It is a white to brown crystalline powder that is primarily used in scientific research . This compound is known for its strong electrophilic substitution activity and is widely used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-(methylsulfonyl)benzonitrile can be synthesized through the reaction of benzonitrile with methanesulfonyl chloride . The reaction typically involves cooling benzonitrile and methanesulfonyl chloride in a chlorinated solvent to 0-5°C, followed by the addition of a base such as sodium hydroxide . The mixture is then stirred for several hours, filtered, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylsulfonyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
4-Methyl-2-(methylsulfonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylsulfonyl)benzonitrile involves its interaction with molecular targets through electrophilic substitution reactions . The sulfonyl group acts as an electron-withdrawing group, enhancing the reactivity of the nitrile group . This allows the compound to participate in various chemical reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzonitrile: Lacks the sulfonyl group, making it less reactive in electrophilic substitution reactions.
4-Methylsulfonylbenzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.
4-Methylsulfonylbenzoic Acid: Contains a carboxylic acid group, which alters its chemical properties and uses.
Uniqueness
4-Methyl-2-(methylsulfonyl)benzonitrile is unique due to the presence of both a nitrile and a sulfonyl group, which confer distinct reactivity and versatility in chemical synthesis . Its strong electrophilic substitution activity and stability under various conditions make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H9NO2S |
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Molecular Weight |
195.24 g/mol |
IUPAC Name |
4-methyl-2-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C9H9NO2S/c1-7-3-4-8(6-10)9(5-7)13(2,11)12/h3-5H,1-2H3 |
InChI Key |
VSCTZZNJHLJQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)S(=O)(=O)C |
Origin of Product |
United States |
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